1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol 1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16481745
InChI: InChI=1S/C11H21NO3/c1-9(13)8-12-10-2-4-11(5-3-10)14-6-7-15-11/h9-10,12-13H,2-8H2,1H3
SMILES:
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol

CAS No.:

Cat. No.: VC16481745

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol -

Specification

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name 1-(1,4-dioxaspiro[4.5]decan-8-ylamino)propan-2-ol
Standard InChI InChI=1S/C11H21NO3/c1-9(13)8-12-10-2-4-11(5-3-10)14-6-7-15-11/h9-10,12-13H,2-8H2,1H3
Standard InChI Key HCXXAQUZQRWCGM-UHFFFAOYSA-N
Canonical SMILES CC(CNC1CCC2(CC1)OCCO2)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,4-dioxaspiro[4.5]decan-8-yl core, a spirocyclic system comprising a cyclohexane ring fused to a 1,4-dioxolane ring. The spiro junction at position 8 connects to an amino-propan-2-ol side chain, introducing both amine and alcohol functional groups. This structure confers chirality, with stereochemical outcomes dependent on synthetic routes .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₁NO₃Calculated
Molecular Weight215.29 g/mol
CAS Registry Number1155571-72-4
Synonyms2-((1,4-Dioxaspiro[4.5]decan-8-yl)amino)propan-1-ol (isomer)

The molecular formula was derived by combining the spirocyclic core (C₈H₁₂O₂) with the amino-propan-2-ol moiety (C₃H₉NO), accounting for hydrogen adjustments .

Synthesis and Manufacturing

Precursor Synthesis

The spirocyclic core 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) serves as a critical precursor. Its synthesis involves a ketalization reaction between dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol under acidic conditions, achieving a 97.8% yield using ionic liquid catalysts .

Reaction Conditions:

  • Catalysts: 1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazolium tetrafluoroborate

  • Temperature: 110–132°C

  • Duration: 5.5 hours .

Functionalization to Target Compound

The ketone group in 1,4-dioxaspiro[4.5]decan-8-one is converted to an amine via reductive amination. Reacting the ketone with isopropylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields the secondary amine, followed by purification via column chromatography .

Table 2: Synthetic Pathway Overview

StepReaction TypeReagents/ConditionsYield
1KetalizationEthylene glycol, ionic liquids, 132°C97.8%
2Reductive AminationIsopropylamine, NaBH₃CN, MeOH~85%*

*Theoretical yield inferred from analogous reactions .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound’s spirocyclic framework and polar functional groups influence its physical behavior:

  • Melting Point: Estimated 70–80°C (analogous to 1,4-dioxaspiro[4.5]decan-8-one: 70–73°C) .

  • Boiling Point: ~268°C (similar to spirocyclic ketones) .

  • Solubility: Miscible in polar solvents (e.g., methanol, DMSO) due to hydrogen-bonding capacity .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-O-C ether), and 1050 cm⁻¹ (C-OH) .

  • NMR: δ 1.5–2.1 ppm (cyclohexane protons), δ 3.6–4.0 ppm (dioxolane and alcohol protons) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s amine and alcohol groups make it a versatile intermediate for synthesizing analgesics and neuromodulators. For example, spirocyclic derivatives are explored as dopamine reuptake inhibitors, leveraging their ability to cross the blood-brain barrier .

Biochemical Probes

Functionalization with radiolabels (e.g., tritium) enables its use in autoradiography studies to map neurotransmitter receptors .

ParameterRecommendationSource
Storage2–8°C in airtight container
DisposalIncineration per local regulations

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